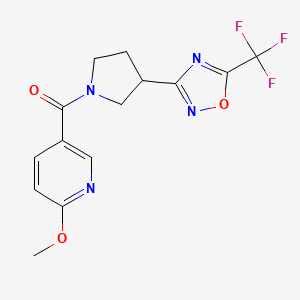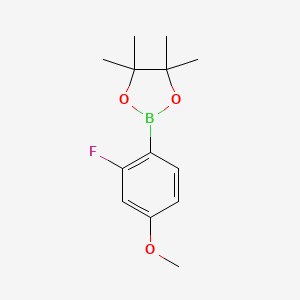
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also has a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The ethoxyphenyl group suggests the presence of a phenyl ring (a variant of a benzene ring) with an ethoxy group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isoxazole ring might be formed through a cyclization reaction, while the pyridazine ring might be formed through a condensation reaction . The ethoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The rings would likely contribute to the rigidity of the molecule, while the various functional groups would influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the isoxazole and pyridazine rings might undergo electrophilic substitution reactions. The ethoxy group could potentially be cleaved to form an alcohol and a phenyl compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings would likely make it relatively rigid, and the various functional groups would influence its polarity and solubility .Aplicaciones Científicas De Investigación
Antibacterial Applications
Research indicates the potential of heterocyclic compounds containing a sulfonamido moiety, such as N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, in antibacterial applications. Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds with sulfonamido moieties, revealing high antibacterial activities for some of these compounds (Azab, Youssef, & El‐Bordany, 2013).
Endothelin Receptor Antagonists
Murugesan et al. (2000) discovered that certain sulfonamide derivatives, including those similar to this compound, exhibit potent antagonistic activity against the endothelin-A (ET(A)) receptor. This finding suggests their potential use in treating cardiovascular conditions (Murugesan et al., 2000).
Antimalarial and Antiviral Potential
Fahim and Ismael (2021) investigated the antimalarial and potential antiviral activities of sulfonamide derivatives. Their research, involving theoretical calculations and molecular docking studies, indicates the effectiveness of these compounds against malaria and possibly COVID-19 (Fahim & Ismael, 2021).
Solubility and Thermodynamics Research
The study of solubility and thermodynamic properties of pyridazinone derivatives, including compounds related to this compound, was conducted by Imran et al. (2017). This research is crucial for understanding the drug delivery and formulation aspects of these compounds (Imran et al., 2017).
Antioxidant and Antiacetylcholinesterase Activities
Göçer et al. (2013) synthesized sulfonamides from dopamine derivatives and evaluated their antioxidant and antiacetylcholinesterase activities. The findings suggest the potential of these sulfonamides in neuroprotective therapies (Göçer et al., 2013).
Antimicrobial Electrochemical Synthesis
Varmaghani et al. (2017) explored the electrochemical synthesis of sulfonamide derivatives and their antimicrobial activities. Their study highlights an environmentally friendly method for producing these compounds with potential antimicrobial properties (Varmaghani et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-4-27-16-7-5-15(6-8-16)17-9-10-18(24)23(21-17)12-11-20-29(25,26)19-13(2)22-28-14(19)3/h5-10,20H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCBGSPYGJZTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
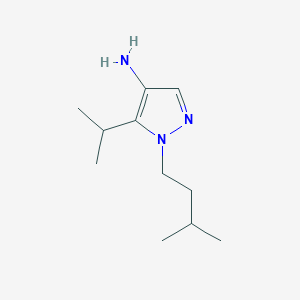
![3-benzyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781290.png)
![N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2781296.png)
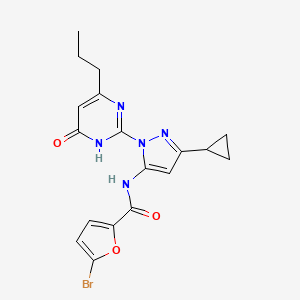
![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)
![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)
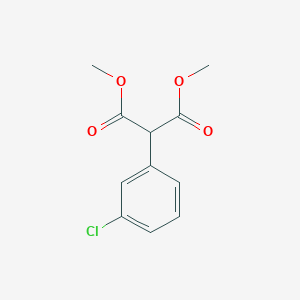
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methoxyethanone](/img/structure/B2781306.png)
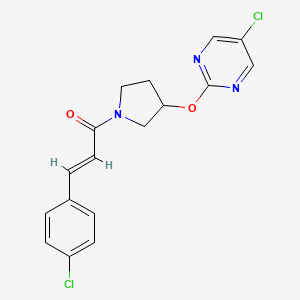
![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)
![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)
